Acrichine

Catalog No.
S649399
CAS No.
M.F
C23H32ClN3O+2
M. Wt
402 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrichine

Product Name

Acrichine

IUPAC Name

4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium

Molecular Formula

C23H32ClN3O+2

Molecular Weight

402 g/mol

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-P

Synonyms

Acrichine, Atabrine, Atebrin, Dihydrochloride, Quinacrine, Dimesylate, Quinacrine, Hydrochloride, Quinacrine, Mepacrine, Monoacetate, Quinacrine, Monohydrochloride, Quinacrine, Monomesylate, Quinacrine, Quinacrine, Quinacrine Dihydrochloride, Quinacrine Dihydrochloride, Dihydrate, Quinacrine Dihyrochloride, (R)-Isomer, Quinacrine Dihyrochloride, (S)-Isomer, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine, (+-)-Isomer, Quinacrine, (R)-Isomer, Quinacrine, (S)-Isomer

Canonical SMILES

CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC

Description

An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.

Acrichine, also known as 6-chloro-9-(4-(diethylamino)-1-methylbutylamino)-2-methoxyacridine dihydrochloride, is an organic compound belonging to the acridine class. It is characterized by its unique tricyclic structure, which consists of two benzene rings fused to a pyridine ring. Acrichine is notable for its biological activities, particularly in medicinal chemistry, where it has been explored for its potential therapeutic applications.

Typical of acridine derivatives, including:

  • Electrophilic Substitution: Acrichine can participate in electrophilic substitutions, often resulting in disubstitution at the 2- and 7-positions on the acridine ring.
  • Nucleophilic Addition: It reacts with nucleophiles to form derivatives such as 9-aminoacridine.
  • Reduction and Oxidation: Reduction processes can yield compounds like 9,10-dihydroacridine, while oxidation with dichromate can produce acridone.
  • Reactions with Amines: Acrichine can engage in reductive alkylation reactions to yield various alkylated derivatives.

These reactions highlight acrichine's versatility as a chemical entity in synthetic organic chemistry .

Acrichine exhibits significant biological activity, particularly as an anticancer agent. Its primary mechanism involves DNA intercalation, allowing it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, acrichine has shown:

  • Antimicrobial Properties: Effective against various pathogens.
  • Anti-inflammatory Effects: Demonstrated potential in reducing inflammation.
  • Antiparasitic Activity: Used historically as an antimalarial agent.

The compound's ability to interact with DNA and various enzymes makes it a subject of interest in cancer research .

Acrichine can be synthesized through several established methods:

  • Bernthsen Synthesis: Involves the reaction of diphenylamine with carboxylic acids in the presence of zinc chloride.
  • Friedlander Synthesis: This method treats anthranilic acid salts with cyclohexenones at elevated temperatures to produce acridine derivatives.
  • Ullmann Synthesis: Condensation of primary amines with aromatic compounds leads to the formation of acridine structures.

These synthetic routes underscore the compound's accessibility for research and therapeutic development .

Acrichine has several applications in pharmaceuticals and research:

  • Anticancer Drug Development: Explored for its ability to inhibit tumor growth through DNA interaction.
  • Antimicrobial Treatments: Used against bacterial and protozoal infections.
  • Research Tool: Employed in studies investigating DNA-protein interactions and enzyme inhibition.

Its diverse applications make acrichine a valuable compound in both clinical and laboratory settings .

Research indicates that acrichine interacts with various biological targets beyond DNA:

  • Topoisomerases: Acrichine inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.
  • Telomerases: It has been suggested that acrichine may affect telomerase activity, which is crucial for cancer cell proliferation.

These interactions contribute to its efficacy as an anticancer agent, emphasizing the need for further studies on its mechanisms of action .

Acrichine shares structural and functional similarities with several other compounds within the acridine class. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
QuinacrineAcridine derivativeAntimalarialKnown for DNA intercalation
AcriflavineAcridine derivativeAntisepticExhibits fluorescence properties
MepacrineAcridine derivativeAntiparasiticUsed historically in malaria treatment
9-AminoacridineAmino-substituted acridineAnticancerEnhanced solubility

Acrichine's unique substitution pattern distinguishes it from these compounds, particularly regarding its specific biological activities and potential therapeutic applications .

Acrichine (C$${23}$$H$${32}$$ClN$$_3$$O$$^{2+}$$) is a cationic acridine derivative characterized by a planar tricyclic aromatic core. The structure comprises:

  • Acridine backbone: A fused tricyclic system of two benzene rings bridged by a pyridine-like nitrogen atom.
  • Substituents:
    • Chloro group at position 6 of the acridine ring.
    • Methoxy group at position 2.
    • Pentyl-diethylazanium side chain linked via an amino group at position 9.

Functional groups:

  • Aromatic rings enabling π-π stacking interactions.
  • Quaternary ammonium group (diethylazanium) contributing to cationic charge and solubility in aqueous environments.
  • Secondary amine bridging the acridine core and the side chain.

The planar acridine system facilitates intercalation into DNA, while the charged side chain enhances binding to nucleic acids and phospholipid membranes.

IUPAC Nomenclature and Synonyms

Systematic IUPAC name:
4-[(6-Chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium.

Common synonyms:

  • Chinacrin
  • Atabrine (historical preparation).
  • Quinacrine derivative.
  • 9-Amino-6-chloro-2-methoxyacridine diethylpentylammonium salt.

Registry numbers:

  • CAS: 15329120 (base form).
  • PubChem CID: 15329120.

Stereochemical Isomers and Conformational Analysis

Acrichine contains one chiral center at the C-19 position of the pentyl side chain, yielding two enantiomers:

  • (R)-Acrichine and (S)-Acrichine.

Stereochemical impact:

  • The R-enantiomer of related compounds (e.g., quinacrine) exhibits superior DNA-binding affinity and antiprion activity compared to the S-form.
  • Conformational flexibility of the pentyl chain allows adaptation to hydrophobic pockets in biological targets.

Conformational analysis:

  • Acridine ring: Rigid and planar, favoring intercalation into DNA.
  • Side chain: Adopts extended or folded conformations depending on solvent polarity and target interactions.
  • Diethylazanium group: Stabilizes cationic charge, enhancing electrostatic interactions with phosphate groups in DNA.

Parent Compound Relationships

Acrichine is structurally related to:

CompoundKey Structural DifferencesBiological Relevance
QuinacrineSimilar acridine core; side chain varies slightly in alkylation pattern.Antimalarial, antiprotozoal, and DNA intercalation.
MepacrineSynonym for quinacrine; identical core structure.Used in historical antimalarial therapies.
AcridineParent heterocycle without substituents.Base structure for synthetic derivatives.

Structural evolution:

  • Addition of chloro and methoxy groups to acridine enhances antimalarial activity.
  • Quaternary ammonium side chain improves solubility and target affinity.

XLogP3

6.2

Dates

Modify: 2023-07-20

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